1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone
Description
Properties
Molecular Formula |
C9H12N4O4 |
|---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(3-nitropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H12N4O4/c14-9(11-3-5-17-6-4-11)7-12-2-1-8(10-12)13(15)16/h1-2H,3-7H2 |
InChI Key |
UNRAWXSUALYSGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Nitration
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with β-diketones or their equivalents. For nitro-substituted pyrazoles, nitration occurs either before or after ring formation:
-
Pre-nitration : Nitro groups are introduced into α,β-unsaturated precursors (e.g., acrylonitriles) prior to cyclization.
-
Post-nitration : Pyrazole intermediates undergo nitration at the 3-position using nitric acid or nitronium-based reagents.
Example :
In one protocol, 3-nitro-1H-pyrazole derivatives are synthesized by nitrating pyrazole precursors with HNO₃ in H₂SO₄. This step is critical for directing regioselectivity.
Morpholine Coupling and Acylation
The morpholin-4-yl group is introduced via nucleophilic acylation or carbodiimide-mediated coupling.
Acylation of Morpholine
Morpholine reacts with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides) to form amides. For example:
-
Carboxylic acid activation : 3-Nitro-1H-pyrazol-4-carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) to form reactive intermediates.
-
Morpholine coupling : The activated acid reacts with morpholine under mild conditions (e.g., CHCl₃, 20°C).
Reaction Scheme :
Key Reaction Conditions
| Parameter | Value/Optimized Condition | Source |
|---|---|---|
| Solvent | Chloroform, DMF, or DME | |
| Temperature | 20–120°C | |
| Catalyst/Base | EDC, HOBt, or Cs₂CO₃ | |
| Reaction Time | 1–6 hours |
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
For complex derivatives, palladium-catalyzed cross-coupling enables direct attachment of aryl/heteroaryl groups. Example:
-
Halogenation : Bromination or iodination of the pyrazole ring at the 1-position.
-
Coupling : Reaction with morpholin-4-yl boronic esters under Pd catalysis.
Advantages :
Purity Optimization and Characterization
Purification Techniques
Spectroscopic Confirmation
¹H NMR (CDCl₃) :
-
Morpholine protons : δ 3.67–3.81 ppm (m, 8H, OCH₂CH₂NCH₂CH₂O).
-
Nitro group : No direct proton signals; confirmed via IR (νₙₒ ≡ 1520–1350 cm⁻¹).
MS (ESI+) :
Mechanistic Insights and Challenges
Regioselectivity in Nitration
Nitration of pyrazole typically targets the 3-position due to electron-withdrawing effects of existing substituents (e.g., acetyl or morpholinyl groups).
Stability of Intermediates
-
Nitro group reduction : Pd/C-H₂ selectively reduces nitro groups to amines, but harsh conditions may degrade the morpholine ring.
-
Acyl chloride stability : Freshly prepared acyl chlorides are preferred to avoid hydrolysis.
Comparative Analysis of Synthetic Routes
| Route | Steps | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Carbodiimide Coupling | 2 | EDC/HOBt, morpholine | 68–75 | High purity, mild conditions | Requires anhydrous conditions |
| Suzuki Coupling | 3 | Pd(PPh₃)₄, boronic ester | 36–58 | Broad functional group tolerance | High catalyst cost |
| Direct Acylation | 1 | Acetyl chloride | 40–60 | Simple, low-cost | Risk of side reactions |
Chemical Reactions Analysis
Reduction of the Nitro Group
The electron-withdrawing nitro group (-NO₂) on the pyrazole ring undergoes reduction under catalytic hydrogenation conditions. This reaction is critical for generating bioactive amine derivatives.
Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol | 25°C | 6–8 h | 1-(Morpholin-4-yl)-2-(3-amino-1H-pyrazol-1-yl)ethanone |
The nitro group is reduced to an amine (-NH₂) with high selectivity, retaining the morpholine and pyrazole rings. This product serves as a precursor for further functionalization in drug discovery.
Nucleophilic Substitution at the Ethanone Bridge
The ketone group in the ethanone linker participates in nucleophilic substitutions, enabling the introduction of heterocyclic or alkyl groups.
Example Reaction with Hydrazine
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazine hydrate | Reflux in ethanol, 4 h | 1-(Morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide |
This reaction forms hydrazide derivatives, which are intermediates in synthesizing thiadiazole or oxadiazole heterocycles .
Electrophilic Aromatic Substitution on the Pyrazole Ring
The nitro group directs electrophilic attacks to the pyrazole ring’s meta position.
Nitration Reaction
| Reagent | Conditions | Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 1-(Morpholin-4-yl)-2-(3,5-dinitro-1H-pyrazol-1-yl)ethanone |
Further nitration enhances electrophilicity, creating polynitro derivatives with potential applications in materials science .
Condensation Reactions
The ketone group undergoes condensation with primary amines to form Schiff bases.
Reaction with Aniline
| Reagent | Conditions | Product |
|---|---|---|
| Aniline | Reflux in toluene, molecular sieves | (E)-1-(Morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethylidene)aniline |
Schiff bases derived from this compound exhibit chelating properties and are explored for metal-organic frameworks .
Interaction with Biological Targets
The compound modulates enzymatic activity through non-covalent interactions:
Key Interactions
-
Hydrogen bonding : Morpholine’s oxygen and pyrazole’s nitrogen atoms form H-bonds with active-site residues.
-
Electrostatic effects : The nitro group stabilizes charge-transfer complexes with aromatic amino acids.
Stability Under Acidic/Basic Conditions
The morpholine ring demonstrates resilience in mild conditions but degrades under extremes:
Hydrolysis Study
| Conditions | Degradation Product |
|---|---|
| 1M HCl, 80°C, 12 h | 2-(3-Nitro-1H-pyrazol-1-yl)acetic acid + morpholine |
| 1M NaOH, 80°C, 12 h | No degradation |
Thiolation Reactions
Treatment with carbon disulfide introduces thiol groups:
Reaction with CS₂/KOH
| Reagent | Conditions | Product |
|---|---|---|
| CS₂, KOH | Ethanol, reflux, 12 h | 1-(Morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanethioate |
Thiolated derivatives are precursors for bioactive sulfur-containing compounds .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone typically involves multi-step reactions that can yield derivatives with varying substituents. The compound can be synthesized through the reaction of morpholine derivatives with nitro-pyrazole intermediates. Various methods, including solvent-free conditions and microwave-assisted synthesis, have been reported to enhance yield and purity .
Biological Activities
Antibacterial Properties:
Research has demonstrated that compounds incorporating a pyrazole moiety exhibit significant antibacterial activity. For instance, studies have shown that derivatives of nitro-pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity:
The compound's structure suggests potential anticancer properties. Recent studies indicate that pyrazole-based compounds can inhibit the proliferation of various cancer cell lines, including breast, liver, and lung cancers. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific kinases involved in cancer progression .
Case Study:
In a study evaluating the anticancer effects of this compound on MDA-MB-231 breast cancer cells, significant inhibition of cell viability was observed at concentrations as low as 10 µM. The compound was found to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Pharmacological Potential
Protein Kinase Inhibition:
The compound has been identified as a dual inhibitor of EGF and VEGF receptor families, which are critical in tumor angiogenesis and growth. This dual inhibition may enhance its therapeutic efficacy in treating proliferative diseases such as cancers .
Neuroprotective Effects:
Emerging data suggest that morpholine derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier makes this compound a candidate for further investigation in neurodegenerative diseases .
Toxicology and Safety Profile
While initial studies indicate promising bioactivity, comprehensive toxicological assessments are essential to evaluate safety profiles before clinical applications. Preliminary data suggest a moderate toxicity profile; however, further studies are required to ascertain long-term effects and potential side effects associated with therapeutic doses .
Mechanism of Action
The mechanism of action of 1-MORPHOLINO-2-(3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group could play a role in electron transfer processes, while the morpholine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Structural Modifications and Bioactivity
- Morpholine Derivatives : Compounds with morpholine (e.g., 1l, 1m, 1n) exhibit enhanced solubility and moderate-to-high CA-IX inhibition. For example, compound 1l (oxadiazole-substituted) showed significant CA-IX inhibition in vitro, likely due to its electron-withdrawing oxadiazole group enhancing binding to the enzyme's active site .
- The analog 1-(4-nitrophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone () shares this feature but lacks the morpholine group, which may reduce bioavailability compared to the target compound .
- Heterocyclic Hybrids: Compounds like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () demonstrate that dihydropyrazole rings combined with aromatic substituents (e.g., chlorophenyl) enhance antimicrobial activity, suggesting that similar modifications in the target compound could broaden its therapeutic scope .
Pharmacological Performance
- Cytotoxicity : Morpholine-acetamide derivatives (e.g., 1l, 1m) showed IC₅₀ values in the micromolar range against ID8 ovarian cancer cells, with 1m (benzothiazole-substituted) exhibiting superior activity due to its sulfur-containing heterocycle, which may facilitate membrane penetration .
- Enzyme Inhibition : CA-IX inhibition assays revealed that electron-deficient substituents (e.g., oxadiazole in 1l, nitro groups in the target compound) correlate with higher inhibitory potency, likely by mimicking the substrate’s transition state .
Biological Activity
1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole ring, combined with the morpholine moiety, contributes to its potential therapeutic applications, particularly in oncology and anti-inflammatory therapies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C10H12N4O3 |
| Molecular Weight | 224.23 g/mol |
| CAS Number | 1174880-31-9 |
| IUPAC Name | This compound |
| Appearance | Powder |
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. It exhibits activity against various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells. For instance, a study indicated that compounds with a similar pyrazole structure showed significant antiproliferative effects against breast cancer cells, suggesting a promising avenue for further research into this compound's efficacy in cancer therapy .
2. Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .
3. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains, showing moderate to high activity levels compared to standard antibiotics .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into their mechanisms of action:
Study 1: Anticancer Activity
A recent study synthesized a series of pyrazole derivatives, including those structurally related to this compound. These compounds were tested against various cancer cell lines, revealing that certain modifications enhanced their anticancer potency significantly .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study found that these compounds could effectively reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for chronic inflammatory conditions .
Comparative Analysis of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anticancer | Similar pyrazole derivatives | Inhibition of cell proliferation |
| Anti-inflammatory | Pyrazole derivatives | Reduced TNF-alpha production |
| Antimicrobial | Pyrazole-based compounds | Moderate to high activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(morpholin-4-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone, and what reagents/conditions are critical for high yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Reacting morpholine with a nitro-pyrazole precursor (e.g., 3-nitro-1H-pyrazole) in anhydrous solvents like THF or DMF.
- Using coupling agents (e.g., DCC or EDC) to facilitate amide bond formation.
- Optimizing temperature (60–80°C) and reaction time (12–24 hrs) to achieve >70% yield.
- Critical reagents: Sodium hydride for deprotonation, nitro-group stabilizers (e.g., acetic anhydride) to prevent side reactions .
- Data Table :
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation | Morpholine, 3-nitro-1H-pyrazole, DMF | 80°C, 18 hrs | 72% |
| Substitution | NaH, THF, RT, 12 hrs | 65% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer :
- NMR : H and C NMR confirm morpholine and pyrazole ring integration. Discrepancies in proton splitting (e.g., morpholine’s δ 3.6–3.8 ppm vs. pyrazole’s δ 8.2–8.5 ppm) are resolved via 2D-COSY or HSQC .
- X-ray crystallography : SHELX software (SHELXL-2018) refines crystal structures, addressing disorders in nitro-group orientation .
- IR : Peaks at 1680 cm (C=O) and 1520 cm (NO) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when varying nitro-group positions or morpholine substituents?
- Methodological Answer :
- Isotopic labeling : Use N-labeled morpholine to track nitro-group interactions via N NMR .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict steric/electronic effects of substituents on reaction pathways. For example, electron-withdrawing groups on pyrazole reduce nucleophilic attack efficiency by 20% .
- Case Study : Substituting morpholine with pyrrolidine increases reaction rate but reduces yield due to steric hindrance (85% → 62%) .
Q. What strategies optimize the synthesis of novel derivatives for biological screening?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., solvent polarity, catalyst loading). For instance, DMF increases yield by 15% compared to ethanol due to better solubility .
- Parallel synthesis : Generate a library of 20+ derivatives via automated liquid handlers, varying substituents on the pyrazole ring (e.g., Cl, OCH) .
Q. How can researchers elucidate the biological mechanism of action for this compound?
- Methodological Answer :
- Molecular docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., COX-2). The nitro group forms hydrogen bonds with Arg120 (binding energy: -9.2 kcal/mol) .
- Enzyme assays : Monitor IC values against kinases (e.g., PKA) using fluorescence polarization. IC = 1.2 µM suggests competitive inhibition .
Safety & Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
